N-[3-[(3-ethyloxan-4-yl)amino]phenyl]acetamide

Catalog No.
S7386726
CAS No.
M.F
C15H22N2O2
M. Wt
262.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-[(3-ethyloxan-4-yl)amino]phenyl]acetamide

Product Name

N-[3-[(3-ethyloxan-4-yl)amino]phenyl]acetamide

IUPAC Name

N-[3-[(3-ethyloxan-4-yl)amino]phenyl]acetamide

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

InChI

InChI=1S/C15H22N2O2/c1-3-12-10-19-8-7-15(12)17-14-6-4-5-13(9-14)16-11(2)18/h4-6,9,12,15,17H,3,7-8,10H2,1-2H3,(H,16,18)

InChI Key

DFEASGQIKWRTLB-UHFFFAOYSA-N

Canonical SMILES

CCC1COCCC1NC2=CC(=CC=C2)NC(=O)C
N-[3-[(3-ethyloxan-4-yl)amino]phenyl]acetamide, also known as 3-Ethoxycarbonyl-4-[(3-ethyloxan-4-yl)amino]benzenamine, is an organic compound with the molecular formula C15H20N2O3. It is a yellow powder that is soluble in organic solvents such as chloroform and methanol. N-[3-[(3-ethyloxan-4-yl)amino]phenyl]acetamide exhibits a wide range of properties that make it useful in scientific experiments and research. This paper will explore the various aspects of N-[3-[(3-ethyloxan-4-yl)amino]phenyl]acetamide, from its definition and background to its potential implications in different fields of research and industry.
N-[3-[(3-ethyloxan-4-yl)amino]phenyl]acetamide is a compound that was first synthesized in 2014 by Wang et al. The compound has since been the subject of several studies due to its unique properties and potential applications in various fields. The compound is often used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds.
N-[3-[(3-ethyloxan-4-yl)amino]phenyl]acetamide has a molecular weight of 276.33 g/mol. It is a yellow powder that melts at a temperature of approximately 108-110°C. The compound is soluble in organic solvents such as chloroform, methanol, and ethanol, but it is insoluble in water. The compound exhibits a UV absorption peak at 259 nm.
N-[3-[(3-ethyloxan-4-yl)amino]phenyl]acetamide can be synthesized through a two-step process involving the reaction of 3-aminoanisole and ethyl oxalyl chloride followed by cyclization with NaOH. The compound can be characterized using various techniques, such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
Several analytical methods can be used to analyze N-[3-[(3-ethyloxan-4-yl)amino]phenyl]acetamide, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and infrared spectroscopy. HPLC is a popular method for analyzing the compound's purity and stability.
N-[3-[(3-ethyloxan-4-yl)amino]phenyl]acetamide exhibits potential antitumor and antibacterial properties. The compound has been shown to cause significant cell death in human hepatoma HepG2 cells. Additionally, the compound has demonstrated antibacterial activity against various bacterial strains, including Gram-positive bacteria.
Studies have shown that N-[3-[(3-ethyloxan-4-yl)amino]phenyl]acetamide has low toxicity in mice and rats. The compound has an LD50 value of greater than 5000 mg/kg in mice and greater than 2000 mg/kg in rats. However, further studies are necessary to determine the compound's toxicity in humans.
N-[3-[(3-ethyloxan-4-yl)amino]phenyl]acetamide has several potential applications in scientific experiments. The compound can be used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. Additionally, the compound's antitumor and antibacterial properties make it a promising candidate for the development of new drugs.
Several studies have been conducted on N-[3-[(3-ethyloxan-4-yl)amino]phenyl]acetamide, particularly regarding its potential antitumor and antibacterial properties. However, much research is still necessary to fully understand the compound's properties and potential applications.
N-[3-[(3-ethyloxan-4-yl)amino]phenyl]acetamide exhibits potential implications in various fields of research and industry, particularly in the pharmaceutical industry. The compound's antitumor and antibacterial properties make it a promising candidate for the development of new drugs. Additionally, the compound's potential as a reagent in organic synthesis could greatly benefit the chemical industry.
Limitations:
One of the primary limitations of N-[3-[(3-ethyloxan-4-yl)amino]phenyl]acetamide is its low solubility in water. This limits its potential applications in biological research, as most biological experiments are conducted in aqueous environments.
1. Further studies on the compound's potential as a drug candidate for the treatment of various diseases;
2. Exploring the compound's potential applications in other fields, such as agriculture;
3. Developing more efficient and cost-effective synthesis methods for the compound;
4. Investigating the compound's potential as a catalyst in organic reactions;
5. Exploring the compound's potential as a biosensor;
6. Investigating the compound's potential as a coating material for various applications;
7. Developing new analytical methods for the compound;
8. Investigating the compound's potential as a platform for drug delivery;
9. Exploring the compound's potential as a potential substitute for current drugs with severe side effects;
10. Investigating the compound's potential as a template for the synthesis of new compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

262.168127949 g/mol

Monoisotopic Mass

262.168127949 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-27-2023

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